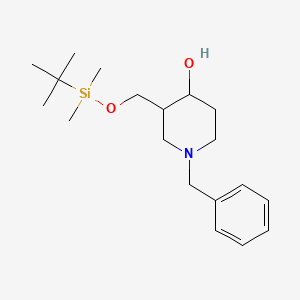

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol

Description

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol (CAS No. 934536-18-2) is a piperidine derivative featuring a benzyl group at position 1, a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at position 3, and a hydroxyl group at position 2. Its molecular formula is C₁₉H₃₃NO₂Si, with a molecular weight of 335.56 g/mol and a purity of 95–97% . The TBDMS group enhances lipophilicity and protects the hydroxymethyl moiety during synthetic processes, making this compound a valuable intermediate in organic and medicinal chemistry.

Properties

IUPAC Name |

1-benzyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2Si/c1-19(2,3)23(4,5)22-15-17-14-20(12-11-18(17)21)13-16-9-7-6-8-10-16/h6-10,17-18,21H,11-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJUGHMRJSEITE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CN(CCC1O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol typically involves multiple steps. One common synthetic route includes the protection of a piperidine derivative with a tert-butyldimethylsilyl (TBDMS) group, followed by benzylation and subsequent hydroxylation. The reaction conditions often involve the use of reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) for silylation, benzyl bromide for benzylation, and various oxidizing agents for hydroxylation. Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield .

Chemical Reactions Analysis

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). .

Scientific Research Applications

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a protecting group in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The tert-butyldimethylsilyloxy group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The benzyl group and hydroxyl group also play crucial roles in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Unprotected Hydroxymethyl Analogues

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (CAS 775-15-5):

This compound lacks the TBDMS group, with a free hydroxymethyl group at position 3. The absence of silyl protection reduces steric bulk and increases polarity, making it less stable under acidic or basic conditions compared to the target compound. Similarity score: 0.86 .- (1-Benzylpiperidin-4-yl)methanol (CAS 384338-20-9): Similar to the above but with a hydroxymethyl group at position 4.

Key Difference : The TBDMS group in the target compound improves stability and compatibility with reaction conditions requiring orthogonal protection strategies .

b. Methyl-Substituted Analogues

- 1-Benzyl-3-methylpiperidin-4-ol (CAS 91600-19-0): Replaces the TBDMS-protected hydroxymethyl with a methyl group.

1-Benzyl-3-methylpiperidin-4-one (CAS 34737-89-8):

Features a ketone at position 4 instead of a hydroxyl group. The ketone enhances electrophilicity, making it reactive toward nucleophiles, unlike the hydroxyl group in the target compound .

Key Difference : The hydroxyl group in the target compound allows for hydrogen bonding, influencing solubility and biological interactions, while ketones or methyl groups alter reactivity and steric profiles .

Silyl-Protected Analogues

- (3R,5R)-1-Benzyloxycarbonyl-3,5-bis(tert-butyldimethylsilyloxy)piperidin-4-ol (10) (CAS Not Provided): Contains two TBDMS groups at positions 3 and 5, along with a benzyloxycarbonyl (Cbz) protecting group. The dual silyl protection increases molecular weight (C₂₆H₄₅NO₅Si₂) and lipophilicity, but the Cbz group introduces sensitivity to hydrogenolysis, unlike the benzyl group in the target compound .

- 3-Bromo-1-(tert-butyldimethylsilyloxy)propane (12): A non-piperidine silyl ether with a bromoalkyl chain. While sharing the TBDMS group, its linear structure and bromine substituent make it a precursor for alkylation reactions rather than a cyclic intermediate .

Key Difference : The piperidine ring in the target compound provides a rigid scaffold beneficial for drug design, whereas linear analogues like 12 serve different synthetic roles .

Heterocyclic and Aromatic Substitutions

- 1-Benzyl-4-(Pyridin-3-Yl)Piperidin-4-Ol (CAS 188879-36-9): Incorporates a pyridinyl group at position 4. Molecular weight: 268.36 g/mol .

- 1-[(2-Methoxyphenyl)Methyl]-4-Methyl-3-(Pyrrolidin-1-Yl)Piperidin-4-Ol: Contains a methoxyphenyl and pyrrolidinyl substituent.

Key Difference : Aromatic and heterocyclic substituents expand applications in receptor binding studies, whereas the TBDMS group in the target compound prioritizes synthetic utility .

Biological Activity

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol is a synthetic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H33NO2Si, featuring a piperidine ring substituted with a benzyl group, a tert-butyldimethylsilyloxy group, and a hydroxyl group. The presence of these functional groups contributes to its unique chemical behavior and biological interactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is primarily attributed to their ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative stress within cells. The antioxidant potential is crucial in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Interaction

The compound has been studied for its interactions with specific enzymes, which can influence metabolic pathways. The tert-butyldimethylsilyloxy group enhances the compound's binding affinity to target enzymes, potentially modulating their activity. This interaction could lead to therapeutic applications in metabolic disorders where enzyme regulation is critical.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. By acting on neurotransmitter systems or reducing oxidative stress in neural tissues, it could help in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The mechanism of action involves several pathways:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress.

- Neurotransmitter Interaction : It may influence neurotransmitter levels, enhancing cognitive function or mood stabilization.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Benzyl-4-hydroxypiperidine | Lacks silyloxy group | Moderate antioxidant |

| 3-((tert-butyldimethylsilyloxy)methyl)piperidine | Similar structure | Limited enzyme interaction |

| 1-Benzyl-3-hydroxypiperidine | No silylation | Reduced reactivity |

This table illustrates the unique position of this compound in terms of its enhanced biological activities due to its specific structural features.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antioxidant Study : A study highlighted the compound's ability to reduce oxidative stress markers in cellular models, suggesting potential applications in age-related diseases.

- Neuroprotective Research : In vivo studies demonstrated that administration of the compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation.

- Enzyme Interaction Analysis : Research indicated that the compound selectively inhibited certain cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.